molecular formula C27H34Cl2N2O9S2 B1195744 Hectochlorin

Hectochlorin

Cat. No. B1195744
M. Wt: 665.6 g/mol
InChI Key: USXIYWCPCGVOKF-NOENWEJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hectochlorin is a natural product found in Bursatella leachii with data available.

Scientific Research Applications

Actin Assembly and Cytotoxicity

Hectochlorin has been identified as a potent stimulator of actin assembly. Its structure and absolute stereochemistry were elucidated using NMR spectroscopy and X-ray crystallography. Hectochlorin, isolated from marine isolates of Lyngbya majuscula, is as potent as jasplakinolide in promoting actin polymerization. It also shows unique cytotoxicity profiles and potent antifungal activity, especially against Candida albicans (Marquez et al., 2002).

Synthesis and Antifungal Activity

Efforts have been made to synthesize hectochlorin to enable the creation of analogues with potentially improved activity. The successful synthesis of hectochlorin has opened doors for further exploration of its fungicidal properties (Cetusic et al., 2002).

Hectochlorin Derivatives and Potency

Biosynthesis and Biotechnological Relevance

The hectochlorin biosynthesis enzyme HctB has been studied for its unique capability of activating non-amino acid moieties. Insights from computational studies suggest that its structure and interaction with substrates significantly influence its halogenation activity, making it relevant for biotechnological applications (Timmins et al., 2018).

Gene Cluster and Molecular Genetics

The hectochlorin biosynthetic gene cluster (hct) was isolated from Lyngbya majuscula to study its biosynthesis at the molecular genetic level. This study provides insight into the genetic architecture and domain organization of hectochlorin, which is vital for understanding its production and potential modifications (Ramaswamy et al., 2007).

properties

Product Name

Hectochlorin

Molecular Formula

C27H34Cl2N2O9S2

Molecular Weight

665.6 g/mol

IUPAC Name

[(5S,12S,13S,16S)-12-(4,4-dichloropentyl)-16-(2-hydroxypropan-2-yl)-4,4,13-trimethyl-2,10,14-trioxo-3,11,15-trioxa-7,18-dithia-20,21-diazatricyclo[15.2.1.16,9]henicosa-1(19),6(21),8,17(20)-tetraen-5-yl] acetate

InChI

InChI=1S/C27H34Cl2N2O9S2/c1-13-17(9-8-10-27(7,28)29)38-23(34)15-11-42-21(30-15)19(37-14(2)32)26(5,6)40-24(35)16-12-41-20(31-16)18(25(3,4)36)39-22(13)33/h11-13,17-19,36H,8-10H2,1-7H3/t13-,17-,18+,19+/m0/s1

InChI Key

USXIYWCPCGVOKF-NOENWEJRSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC(=O)C2=CSC(=N2)[C@H](C(OC(=O)C3=CSC(=N3)[C@@H](OC1=O)C(C)(C)O)(C)C)OC(=O)C)CCCC(C)(Cl)Cl

SMILES

CC1C(OC(=O)C2=CSC(=N2)C(C(OC(=O)C3=CSC(=N3)C(OC1=O)C(C)(C)O)(C)C)OC(=O)C)CCCC(C)(Cl)Cl

Canonical SMILES

CC1C(OC(=O)C2=CSC(=N2)C(C(OC(=O)C3=CSC(=N3)C(OC1=O)C(C)(C)O)(C)C)OC(=O)C)CCCC(C)(Cl)Cl

synonyms

hectochlorin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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